molecular formula C10H13N3O B2741721 1-(Pyridine-3-carbonyl)pyrrolidin-3-amine CAS No. 1247665-20-8

1-(Pyridine-3-carbonyl)pyrrolidin-3-amine

Cat. No. B2741721
CAS RN: 1247665-20-8
M. Wt: 191.234
InChI Key: KJVNTKMFHUJTAV-UHFFFAOYSA-N
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Description

The compound “1-(Pyridine-3-carbonyl)pyrrolidin-3-amine” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound’s IUPAC name is (4-amino-2,2-dimethylpyrrolidin-1-yl) (pyridin-3-yl)methanone dihydrochloride .


Synthesis Analysis

The synthesis of pyrrolidine derivatives involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The reaction of various 1,6-enynes with N2CHSiMe3 in the presence of RuCl(COD)Cp* as catalyst precursor leads to the general formation of alkenylbicyclo[3.1.0]hexanes .


Molecular Structure Analysis

The pyrrolidine ring is characterized by sp3-hybridization, contributing to the stereochemistry of the molecule . One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Chemical Reactions Analysis

The chemical reactions involving pyrrolidine derivatives are diverse and depend on the specific substituents present on the pyrrolidine ring . The reaction of various 1,6-enynes with N2CHSiMe3 in the presence of RuCl(COD)Cp* as catalyst precursor leads to the general formation of alkenylbicyclo[3.1.0]hexanes .


Physical And Chemical Properties Analysis

The compound “1-(Pyridine-3-carbonyl)pyrrolidin-3-amine” has a molecular weight of 292.21 . It is a powder at room temperature .

Scientific Research Applications

Antidiabetic Properties

PPA derivatives have demonstrated efficacy in reducing blood glucose levels. Potential applications include:

Synthetic Strategies and Approaches

Methods for synthesizing 1-(Pyridine-3-carbonyl)pyrrolidin-3-amine derivatives have been systematically explored. Researchers have investigated various synthetic routes, considering their advantages and drawbacks. Recent studies (2017–2021) have focused on assembling the pyrazolopyridine system, leading to diverse PPA derivatives .

Diversity of Substituents

PPA derivatives exhibit diverse substituents at positions N1, C3, C4, C5, and C6. These substituents significantly impact the compound’s properties and potential applications. For instance, the nature of the substituent at C3 influences the final 1 H -pyrazolo [3,4- b ]pyridine structure .

Biological Targets

PPA derivatives have been explored for a wide range of biological targets. Their potential applications span various diseases and conditions, making them valuable tools in drug discovery and development .

Mechanism of Action

The mechanism of action of pyrrolidine derivatives depends on their specific structure and the target they interact with . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The pyrrolidine scaffold is a versatile structure in drug discovery, and there is a great interest in this saturated scaffold due to its ability to efficiently explore the pharmacophore space . Future directions in the design of new pyrrolidine compounds with different biological profiles could involve the exploration of different substituents and stereochemistries .

properties

IUPAC Name

(3-aminopyrrolidin-1-yl)-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c11-9-3-5-13(7-9)10(14)8-2-1-4-12-6-8/h1-2,4,6,9H,3,5,7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJVNTKMFHUJTAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridine-3-carbonyl)pyrrolidin-3-amine

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